N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
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Overview
Description
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoylmethyl group, and a sulfanylideneimidazolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a phenyl-substituted imidazolidinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. This method has been shown to be effective in producing similar compounds with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(2R,3S)-5-[(2R)-1-Hydroxy-2-propanyl]-2-({(4-methoxyphenyl)carbamoylamino}methyl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl]isonicotinamide
- Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-33-20-14-12-18(13-15-20)26-22(30)16-21-24(32)28(19-10-6-3-7-11-19)25(34)29(21)27-23(31)17-8-4-2-5-9-17/h2-15,21H,16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGIDNIIMJZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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